Fluorine Hydrogen-Bonding in Factor Xa Inhibition
Crystallographic analysis of factor Xa in complex with 7-fluoroindazole 51a revealed that the 7-fluoro atom hydrogen-bonds with the N-H of Gly216 at a distance of 2.9 Å in the peptide backbone [1]. This fluorine-mediated interaction replaces the carbonyl group of an amide found in previously reported factor Xa inhibitors [1]. Quantitative comparison of 7-fluoroindazoles 25a and 25c versus corresponding non-fluorinated indazoles 25b and 25d demonstrated approximately 60-fold greater inhibitory potency (ΔΔG ≈ 2.4 kcal/mol) for the fluorinated compounds [1].
| Evidence Dimension | Factor Xa inhibitory potency ratio |
|---|---|
| Target Compound Data | 7-Fluoroindazole-containing inhibitor (25a, 25c): ~60-fold greater potency |
| Comparator Or Baseline | Non-fluorinated indazole-containing inhibitor (25b, 25d): baseline potency |
| Quantified Difference | ~60-fold potency increase; ΔΔG ≈ 2.4 kcal/mol |
| Conditions | Factor Xa enzyme inhibition assay; X-ray cocrystal structure (PDB: 2RA0, 2.30 Å resolution) |
Why This Matters
This demonstrates that the 7-fluoro substituent on 5-chloro-7-fluoro-1H-indazole provides a specific, quantifiable hydrogen-bonding advantage unavailable from non-fluorinated indazole scaffolds, directly impacting potency in serine protease inhibitor programs.
- [1] Lee YK, Parks DJ, Lu T, Thieu TV, Markotan T, Pan W, McComsey DF, Milkiewicz KL, Crysler CS, Ninan N, Abad MC, Giardino EC, Maryanoff BE, Damiano BP, Player MR. 7-fluoroindazoles as potent and selective inhibitors of factor Xa. J Med Chem. 2008;51(2):282-297. View Source
